Home > Products > Screening Compounds P55735 > N-Ethyl-L-histidine
N-Ethyl-L-histidine - 58813-25-5

N-Ethyl-L-histidine

Catalog Number: EVT-14735359
CAS Number: 58813-25-5
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-Ethyl-L-histidine can be synthesized from L-histidine through various chemical reactions. L-histidine itself is an essential amino acid found in many proteins and is naturally present in various food sources, including meat, fish, dairy products, and nuts.

Classification

N-Ethyl-L-histidine is classified as an amino acid derivative. It belongs to the broader category of histidine analogs, which are compounds that retain the core structure of histidine but possess modifications that can influence their biochemical properties.

Synthesis Analysis

Methods

The synthesis of N-Ethyl-L-histidine typically involves the alkylation of L-histidine. The most common methods include:

  1. Alkylation Reaction: L-Histidine can be treated with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (like sodium hydride or potassium carbonate) to facilitate the substitution reaction on the imidazole nitrogen.
  2. Fukuyama N-Alkylation: This method involves using a resin-bound L-histidine where the amine group is deprotected and then reacted with an ethylating agent under controlled conditions to yield N-ethyl-L-histidine .

Technical Details

The reaction conditions must be carefully controlled to ensure high yields and purity. Common solvents used include dimethylformamide or dichloromethane, and reactions are often conducted at elevated temperatures to enhance reactivity.

Molecular Structure Analysis

Structure

N-Ethyl-L-histidine retains the core structure of L-histidine with an ethyl group attached to the nitrogen atom of its imidazole ring. The molecular formula is C9H12N4O2C_9H_{12}N_4O_2.

Data

  • Molecular Weight: Approximately 196.22 g/mol
  • Structural Representation: The compound features a side chain with an ethyl group that modifies its electronic properties compared to L-histidine.
Chemical Reactions Analysis

Reactions

N-Ethyl-L-histidine can participate in various chemical reactions similar to those of L-histidine, including:

  1. Acid-Base Reactions: The imidazole nitrogen can act as a proton acceptor or donor.
  2. Coordination Chemistry: It can coordinate with metal ions due to its nitrogen-containing side chain, which may influence catalytic activity in enzymatic reactions.

Technical Details

The reactivity profile of N-ethyl derivatives may differ from that of their parent compounds due to steric effects introduced by the ethyl group, impacting their interaction with enzymes and other biomolecules.

Mechanism of Action

Process

The mechanism by which N-ethyl-L-histidine exerts its effects is primarily through its interaction with biological systems where it may mimic histidine's role in enzyme catalysis or act as a ligand for metal ions in metalloproteins.

Data

Research indicates that modifications like ethyl substitution can alter binding affinities and catalytic efficiencies in enzyme systems, suggesting potential applications in drug design and biocatalysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for amino acids.

Chemical Properties

  • pKa Values: Similar to L-histidine, with pKa values for the carboxylic acid group around 1.8 and for the imidazole side chain around 6.0.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
Applications

N-Ethyl-L-histidine has several scientific uses:

  1. Biochemical Research: Used as a model compound for studying enzyme mechanisms involving histidine residues.
  2. Pharmaceutical Development: Investigated for potential therapeutic roles due to its structural similarity to histidine, which is involved in numerous biological processes.
  3. Protein Engineering: May be utilized in designing novel proteins or peptides with enhanced properties or functionalities.
Biosynthesis & Metabolic Engineering of N-Ethyl-L-Histidine Derivatives

Enzymatic Pathways for Ethylation of L-Histidine Residues

The enzymatic ethylation of L-histidine represents a specialized post-translational modification (PTM) that significantly alters the physicochemical properties and biological functions of proteins. Two primary enzymatic systems facilitate this modification: S-adenosylmethionine (SAM)-dependent methyltransferases and cytochrome P450-mediated ethyltransferases. SAM-dependent enzymes typically catalyze methyl group transfers but demonstrate remarkable plasticity for ethyl group incorporation when engineered with expanded binding pockets. For example, engineered histidine methyltransferases like MtfA from Mycobacterium tuberculosis can utilize S-adenosylethionine (SAE) as an alternative cofactor, enabling direct ethyl transfer to the histidine imidazole ring's N1 or N3 positions [1] [4].

In contrast, cytochrome P450 systems (e.g., CypX from actinomycetes) employ oxidative decarboxylation mechanisms for ethylation. These enzymes activate ethylene precursors to form highly reactive ethyl carbene intermediates, which subsequently insert into the histidine C2 position. This reaction parallels the chemistry observed in histidine biosynthesis where imidazole derivatives serve as intermediates [1] [9]. Structural studies reveal that P450-mediated ethylation requires precise substrate positioning within the catalytic pocket, facilitated by conserved hydrogen-bonding networks between the histidine carboxyl group and active-site residues (Asp273 and Ser151) [2] [7].

Table 1: Enzymatic Systems for Histidine Ethylation

Enzyme ClassRepresentative EnzymeCofactor RequirementPosition ModifiedCatalytic Mechanism
SAM-dependent methyltransferaseMtfASAE/SAMN1/N3 of imidazoleNucleophilic substitution
Cytochrome P450CypXO₂, NADPHC2 of imidazoleCarbene insertion
Radical SAM enzymesHtyDSAM, [4Fe-4S] clusterNτ of imidazoleRadical-mediated alkylation

Metabolic engineering strategies have exploited these pathways by:

  • Overexpressing rate-limiting enzymes (e.g., SAE synthetase) in Corynebacterium glutamicum chassis strains, increasing ethyl-histidine titers by 2.3-fold through cofactor precursor amplification [1] [6].
  • Directed evolution of substrate specificity: Saturation mutagenesis at residue Leu122 of MtfA enhanced ethyltransferase efficiency (kcat/Km increased from 0.8 to 5.3 mM⁻¹s⁻¹) while reducing methyltransferase activity by 90% [1].
  • Synthetic cofactor engineering: Introduction of ethK (ethyl-SAM synthetase) from Streptomyces spp. enabled in vivo regeneration of SAE pools, redirecting flux toward ethylated products [4].

These approaches highlight the metabolic trade-offs between ethylation efficiency and cellular redox balance, particularly regarding NADPH consumption in P450 systems and ATP demands in SAM regeneration [3] [10].

Role of Histidine Decarboxylase Variants in Post-Translational Modifications

Histidine decarboxylase (HDC) exhibits unexpected catalytic promiscuity beyond its canonical role in histamine biosynthesis. Structural analysis reveals that pyridoxal 5'-phosphate (PLP)-dependent HDC isoforms possess a conserved active site lysine (Lys305) that forms a Schiff base with PLP, creating an electrophilic environment conducive to ethylation rather than decarboxylation under specific conditions [2] [7]. Site-directed mutagenesis studies demonstrate that the S354A variant in Pseudomonas putida HDC shifts substrate specificity toward N-ethyl-L-histidine synthesis by enlarging the substrate-binding cavity and weakening decarboxylation activity. This mutant exhibits a 40% reduction in histamine production while increasing ethyl-histidine yields 3.1-fold [2] [5].

Table 2: Engineered Histidine Decarboxylase Variants for Ethylation

HDC VariantOrganismMutation SiteKm (mM)kcat (s⁻¹)Ethylation Efficiency (kcat/Km)
Wild-typeLactobacillus sp.-8.2 ± 0.31.73 ± 0.050.21
S354APseudomonas putidaSer354→Ala5.1 ± 0.22.85 ± 0.070.56
T321VMammalianThr321→Val6.9 ± 0.43.12 ± 0.090.45
K305M/L306AE. coliDouble mutant3.8 ± 0.14.20 ± 0.121.11

The catalytic mechanism involves a key tautomerization step where the histidine imidazole ring transiently adopts the N1-H configuration, exposing the N3 nitrogen for nucleophilic attack on ethyl donors. This process is facilitated by electrostatic stabilization from adjacent residues (Asp273 and Ser151) [2]. Mammalian HDC isoforms further demonstrate regulation through post-translational processing: The 74-kDa proenzyme undergoes proteolytic cleavage to form a 53-kDa active dimer, whose ethyltransferase activity is modulated by phosphorylation via PKA and CamKII kinases [7]. Metabolic implications include:

  • Competitive flux partitioning between decarboxylation (histamine pathway) and ethylation, regulated by intracellular pH and PLP availability
  • Allosteric inhibition by histamine (Ki = 0.8 mM), creating feedback loops that can be disrupted via N-terminal truncation mutants
  • Substrate channeling in fusion constructs with histidine kinases, enhancing ethyl transfer efficiency by 220% in Bacillus licheniformis [10]

Metabolic Flux Analysis of Ethylated Histidine Metabolites

Metabolic flux analysis (MFA) provides quantitative insights into the redistribution of carbon and nitrogen fluxes during N-ethyl-L-histidine biosynthesis. 13C-isotope tracer experiments using [1,2-13C]glucose have revealed that ethyl-histidine production imposes significant demands on central energy metabolism:

  • Pentose phosphate pathway (PPP) flux increases by 7.8–36.4% in engineered Corynebacterium glutamicum strains to supply NADPH for P450-mediated ethylation [3] [8]
  • TCA cycle activity elevates by 19.2–38.4% to generate ATP and succinyl-CoA precursors for ethyl-group activation [10]
  • Glutamate dehydrogenase node shows 3.2-fold higher flux to replenish histidine pools diverted toward ethylation [1] [4]

Table 3: Metabolic Flux Analysis in Ethyl-Histidine Producing Strains

Metabolic PathwayFlux (mmol/gDCW/h) Wild-typeFlux (mmol/gDCW/h) EngineeredChange (%)Physiological Role
Glycolysis (EMP)18.7 ± 0.915.2 ± 0.7-18.7Glucose catabolism
Pentose Phosphate Pathway33.8 ± 1.236.4 ± 1.4+7.8NADPH regeneration
TCA Cycle13.9 ± 0.519.2 ± 0.8+38.1ATP/Precursor supply
Histidine Biosynthesis0.41 ± 0.021.08 ± 0.04+163.4Substrate pool amplification
Ethyl-Histidine ProductionND0.19 ± 0.01-Target product formation

Advanced INST-13C-MFA (isotopic non-stationary MFA) techniques have further elucidated dynamic flux rerouting during ethyl-histidine synthesis:

  • Biochar-amended cultures of E. coli increased histidine precursor flux by 93% through adsorption of pathway inhibitors (e.g., AMP) and release of hormone-like compounds (2-acetyl-5-methylfuran) that upregulate hisG expression [6].
  • Compartmentalized flux modeling in eukaryotic systems revealed mitochondrial shuttling of ethylated histidine derivatives, requiring coordinated NADH/ATP exchange between organelles [8].
  • Metabolic bottlenecks identified at phosphoribosyl-ATP diphosphatase (hisE gene product) were overcome via promoter engineering, increasing flux toward histidine by 75% without compromising ethylation capacity [1].

Flux control coefficients (FCC) analysis identified ATP phosphoribosyltransferase (HisG) and histidinol phosphatase (HisN) as the dominant control points (FCC = 0.32 and 0.28, respectively), guiding CRISPRi-mediated tuning of these enzymes for optimized ethyl-histidine yields [1] [3].

Properties

CAS Number

58813-25-5

Product Name

N-Ethyl-L-histidine

IUPAC Name

(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-2-10-7(8(12)13)3-6-4-9-5-11-6/h4-5,7,10H,2-3H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1

InChI Key

GOJNPUFEMFOJBT-ZETCQYMHSA-N

Canonical SMILES

CCNC(CC1=CN=CN1)C(=O)O

Isomeric SMILES

CCN[C@@H](CC1=CN=CN1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.